molecular formula C6H12N5O2PS2 B1195053 Menazon CAS No. 78-57-9

Menazon

Cat. No. B1195053
CAS RN: 78-57-9
M. Wt: 281.3 g/mol
InChI Key: SUYHYHLFUHHVJQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

Menazon synthesis involves complex chemical reactions, including hydrolysis under various conditions. Calderbank (1966) detailed the hydrolysis process of Menazon, indicating the formation of several compounds, including 2,4-dihydroxy-6-methyl-1,3,5-triazine and 2,4-diamino-6-mercaptomethyl-1,3,5-triazine, through reactions with dilute hydrochloric acid and methanolic potassium hydroxide, respectively. The study highlights the intricate synthesis routes and the formation of secondary products, such as the secondary dithiophosphate ester or des-methyl Menazon, in a trans-methylation reaction (Calderbank, 1966).

Molecular Structure Analysis

The molecular structure of Menazon and its derivatives has been a focus of research to understand its chemical behavior. While specific studies directly analyzing Menazon's molecular structure were not identified, the structural analysis of related triazine compounds, as explored by Miller et al. (2004) in the synthesis of carbon nitride materials, provides insights into the planarity and pi delocalization in similar molecular frameworks. These structural characteristics are crucial for understanding Menazon's reactivity and stability (Miller, D. R., Swenson, D., & Gillan, E. G., 2004).

Scientific Research Applications

  • Insecticide in Cattle : Menazon has been effective as a systemic insecticide in cattle, controlling cattle grub through systemic action. It was found to be toxic in young dairy calves at doses of 25 mg/kg and above, but topical applications up to 5% concentration showed no side effects other than cholinesterase depression (Goulding, 1962).

  • Control of Virus Yellows in Sugar Beet : Menazon applied to sugar-beet seed decreased aphid infestation and checked the spread of virus yellows, thereby increasing sugar yield (Heathcote, 1968).

  • Hydrolysis Products : Menazon undergoes significant breakdown when heated with dilute hydrochloric acid, producing various hydrolysis products (Calderbank, 1966).

  • Effects on Soil Fauna : Menazon in granular formulations showed different persistence levels and effects on soil fauna, including earthworms, Collembola, Acarina, and nematodes (Way & Scopes, 1968).

  • Cytological Effects : Menazon's biological effects were compared with other pesticides, indicating its influence on chromosomal aberrations and somatic mutations (Tomkins & Grant, 1972).

  • Electroanalytical Studies : Menazon and its hydrolysis products were studied using electroanalytical methods, revealing different responses for analytical utility (Méndez, Martínez, López, & González, 1985).

  • Metabolism in Rats : When administered orally to rats, Menazon was largely excreted in the urine with no unchanged Menazon, indicating its metabolism in mammals (Gage, 1967).

  • Phytotoxicity : Menazon showed only slight phytotoxicity in various crops, compared to other organophosphorus insecticides (Scopes, 1969).

  • Synthesis of Metabolites : Research on synthesizing Menazon metabolites revealed insights into its chemical breakdown and potential effects (S. and Walker, 1967).

  • Titrimetric Determination in Formulations : Menazon was analyzed in paste formulations using chromatographic separation and titrimetric determination (Maini, 1971).

  • Effects on Germination of Mung Beans : Menazon inhibited the germination of mung beans, indicating its potential impact on plant growth (Dalvi, Chang, Salunkhe, & Campbell, 1974).

  • Toxicity to Aphids and Predators : The differential toxicity of Menazon to mustard aphids and their predators was studied, showing its specific toxic effects (Raj & Ramakrishnan, 1983).

Safety And Hazards

Menazon is classified as Acute toxicity - Category 4, Oral . It is harmful if swallowed and harmful to aquatic life with long-lasting effects . In case of ingestion, it is advised to rinse the mouth and not induce vomiting . If Menazon is inhaled, the victim should be moved into fresh air .

Relevant Papers Several papers were found during the search. One paper discusses the use of Menazon as a systemic insecticide in cattle . Another paper discusses the effects of Menazon and Usnic Acid on histochemical and ultrastructural . Further analysis of these papers may provide more detailed information about Menazon.

properties

IUPAC Name

6-(dimethoxyphosphinothioylsulfanylmethyl)-1,3,5-triazine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N5O2PS2/c1-12-14(15,13-2)16-3-4-9-5(7)11-6(8)10-4/h3H2,1-2H3,(H4,7,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUYHYHLFUHHVJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COP(=S)(OC)SCC1=NC(=NC(=N1)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N5O2PS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID9042120
Record name Menazon
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Molecular Weight

281.3 g/mol
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Physical Description

Off-white solid; [Hawley] Colorless solid; [HSDB]
Record name Menazon
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Solubility

LOW SOLUBILITY IN WATER & ORG SOLVENTS, GENERALLY SOL TO ABOUT 10-20% IN HYDROXYLIC SOLVENTS, AT ROOM TEMP: 200 G/KG 2-ETHOXYETHANOL, 250 G/KG 2-METHOXYETHANOL, 150 G/KG TETRAHYDROFURFURYL ALCOHOL, 100 G/KG ETHYLENE GLYCOL, In water, 240 mg/l at 20 °C
Record name MENAZON
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Vapor Pressure

0.00000097 [mmHg], 9.75X10-7 mm Hg at 25 °C
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Mechanism of Action

The cardiovascular actions of anticholinesterase agents are complex, since they reflect both ganglionic and postganglionic effects of accumulated ACh on the heart and blood vessels. The predominant effect on the heart from the peripheral action of accumulated ACh is bradycardia, resulting in a fall in cardiac output. Higher doses usually cause a fall in blood pressure, often as a consequence of effects of anticholinesterase agents on the medullary vasomotor centers of the CNS. /Anticholinesterase agents/, Organophosphorus derivatives act by combining with and inactivating the enzyme acetylcholinesterase. ... The inactivation of cholinesterase by cholinesterase inhibitor pesticides allows the accumulation of large amounts of acetylcholine, with resultant widespread effects that may be ... separated into 4 categories: (1) Potentiation of postganglionic parasympathetic activity. ... (2) Persistent depolarization of skeletal muscle ... (3) Initial stimulation following depression of cells of central nervous system ... (4) Variable ganglionic stimulation or blockade ... /Cholinesterase inhibitor pesticides/, The main feature of the toxic mechanism of organophosphorus pesticides is inhibition of the esterase enzyme activity, in particular of cholinesterase, which plays an important physiological part. Organophosphorus pesticides can also indirectly interact with the biochemical receptors of acetylcholine. /Organophosphorus pesticides/, ... The serum cholinesterase activity of 14 men and 16 women at seven approximately equal intervals throughout one 24 hr day was measured. The lowest average value, ... was 92% of the mean of all values at other sampling times. The next lowest value was 98.7% of the same mean. /It was/ concluded that the small variation observed did not take the form of a regular curve but was entirely individual without correspondence to hour. /Organic phosphorus pesticides/, For more Mechanism of Action (Complete) data for MENAZON (6 total), please visit the HSDB record page.
Record name MENAZON
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Product Name

Menazon

Color/Form

COLORLESS CRYSTALS

CAS RN

78-57-9
Record name Menazon
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Record name Menazon [ISO]
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Record name Menazon
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Record name MENAZON
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Record name MENAZON
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Melting Point

FP: 164-166 °C
Record name MENAZON
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1561
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
890
Citations
DJ Tomkins, WF Grant - Canadian Journal of Genetics and …, 1972 - cdnsciencepub.com
… Experiments were carried out to investigate the mutagenic action of three pesticides: menazon (an s-triazine), metobromuron (a substituted urea) and tetrachloroisophthalonitrile (an …
Number of citations: 95 cdnsciencepub.com
A Calderbank - Analytical methods for pesticides and plant growth …, 1973 - hero.epa.gov
… Menazon is marketed as ''Saphicol,'' which is a stable nonaqueous suspension containing 40% menazon. The recommended method for formulation analysis calls for …
Number of citations: 1 hero.epa.gov
JH Méndez, RC Martínez, MEG López… - Analytica chimica …, 1985 - Elsevier
… pesticide Menazon,S-[(4,6-diamino-1,3,5-triazin-2-yl)methyl] … Menazon is stable at temperatures below 50C and in media … Menazon, the solution of Menazon in (1 + 4) methanol/water …
Number of citations: 14 www.sciencedirect.com
JC Gage - Food and Cosmetics Toxicology, 1967 - Elsevier
… unchanged menazon. The major metabolites in urine are the oxygen analogue of menazon, … , which must derive from hydrolysis of menazon to give the thlomethyltriazine followed by …
Number of citations: 10 www.sciencedirect.com
A Calderbank, JB Turner - Analyst, 1962 - pubs.rsc.org
A procedure is described for extracting menazon from plant material and … added menazon on all plant material so far examined. The sensitivity of the method is about 2.6 pg of menazon …
Number of citations: 9 pubs.rsc.org
JC Davies - Tropical Agriculture, 1975 - journals.sta.uwi.edu
… are described in which menazon, at a range of … of menazon very greatly reduced the percentage of plants showing rosette symptoms during growth and at harvest time. Use of menazon …
Number of citations: 11 journals.sta.uwi.edu
GD Heathcote - Annals of Applied Biology, 1968 - Wiley Online Library
… not treated with insecticide had yellows, menazon seed dressing increased sugar yield by … further effect on plots sown with menazon-treated seed. Menazon-dressed sugar-beet seed is …
Number of citations: 3 onlinelibrary.wiley.com
RR Dalvi, WC Chang, DK Salunkhe… - Journal of the …, 1974 - journals.ashs.org
… of the cytoplasmic organization were conspicuous in the menazon- and usnic acid-treated … treated with an organophosphorus systemic aphicide, menazon, and an allergenic compound, …
Number of citations: 4 journals.ashs.org
A Calderbank - Journal of the Chemical Society C: Organic, 1966 - pubs.rsc.org
… Like most of the organophosphorus insecticides J2 menazon is metabolised when … menazon, have been detected in tomato plants after treatment with [14C] triazinelabelled menazon. …
Number of citations: 3 pubs.rsc.org
RL Goulding - Journal of Economic Entomology, 1962 - academic.oup.com
… Jersey or Guernsey calves fed 90% teclmical Menazon … % wettable powder suspcnsion of Menazon was tested in three … Three similar eattle were fed technical Menazon blended …
Number of citations: 3 academic.oup.com

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